N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine
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Overview
Description
N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine is a complex organic compound that features a benzimidazole moiety and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine typically involves multiple steps:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with 1,3-diketones.
Coupling Reaction: The benzimidazole and pyrazole intermediates are then coupled using appropriate linkers and conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Biology: The compound is studied for its antimicrobial properties.
Material Science: It is used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes involved in cell proliferation, making it a potential anticancer agent.
Pathways: It affects signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole share the benzimidazole core and are used as antiparasitic agents.
Pyrazole Derivatives: Compounds like celecoxib, which is a COX-2 inhibitor, share the pyrazole ring.
Uniqueness
N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine is unique due to its dual-ring structure, which imparts specific biological activities and makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5/c1-12-7-17-18(8-13(12)2)25-19(24-17)11-22-9-15-10-23-26-20(15)14-3-5-16(21)6-4-14/h3-8,10,22H,9,11H2,1-2H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKCWENQGVCMKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CNCC3=C(NN=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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